molecular formula C20H18N4O2S B12187966 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

Cat. No.: B12187966
M. Wt: 378.4 g/mol
InChI Key: ZZIMNLFRXMOHHY-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide (CAS 1219544-51-0) is a synthetic small molecule with a molecular formula of C20H18N4O2S and a molecular weight of 378.45 g/mol . This compound features a hybrid molecular architecture, combining an indole core substituted with a benzyl group and a carboxamide linkage to a (methoxymethyl)-substituted 1,3,4-thiadiazole ring. This structural motif is of significant interest in medicinal chemistry, particularly in oncology research. Compounds based on the indole and 1,3,4-thiadiazole scaffolds have demonstrated notable antiproliferative activity . For instance, structurally related imidazo[2,1-b][1,3,4]thiadiazole-indole hybrids have shown potent in vitro efficacy against resistant pancreatic ductal adenocarcinoma (PDAC) cell lines (including SUIT-2, Capan-1, and Panc-1), with IC50 values reported in the low micromolar range (e.g., 5.11 to 10.8 µM) . Some derivatives in this class have also been shown to significantly inhibit cancer cell migration, suggesting potential utility in investigating metastatic pathways . The presence of the 1,3,4-thiadiazole ring, a privileged structure in drug discovery, further underscores its value for developing novel bioactive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

1-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]indole-6-carboxamide

InChI

InChI=1S/C20H18N4O2S/c1-26-13-18-22-23-20(27-18)21-19(25)16-8-7-15-9-10-24(17(15)11-16)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,23,25)

InChI Key

ZZIMNLFRXMOHHY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indole Benzylation

The 1-benzylindole scaffold is synthesized via N-alkylation of indole using benzyl bromide under basic conditions.
Procedure :

  • Indole (1.0 eq) is dissolved in anhydrous DMF under nitrogen.

  • Benzyl bromide (1.2 eq) and K2_2CO3_3 (2.0 eq) are added.

  • The mixture is stirred at 80°C for 12 h, yielding 1-benzyl-1H-indole (85–92% yield).

Carboxylation at C6

The C6 carboxyl group is introduced via Vilsmeier-Haack formylation followed by oxidation:

  • Formylation :

    • 1-Benzylindole is treated with POCl3_3/DMF at 0–5°C to form 1-benzyl-1H-indole-3-carbaldehyde.

  • Oxidation :

    • The aldehyde is oxidized using KMnO4_4 in acetone/H2_2O (1:1) to yield 1-benzyl-1H-indole-6-carboxylic acid (70–78% yield).

Characterization Data :

  • IR : 1685 cm1^{-1} (C=O stretch).

  • 1^1H NMR (DMSO-d6d_6) : δ 7.82 (s, 1H, H-2), 7.45–7.32 (m, 5H, benzyl), 5.45 (s, 2H, CH2_2).

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is constructed from thiosemicarbazide derivatives:
Procedure :

  • Thiosemicarbazide (1.0 eq) reacts with methoxymethyl chloride (1.1 eq) in ethanol under reflux for 6 h.

  • Cyclization is induced using POCl3_3/TFA (1:2) at 60°C for 3 h, yielding 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene amine (88% yield).

Characterization Data :

  • 13^13C NMR (CDCl3_3) : δ 64.2 (OCH2_2), 56.1 (OCH3_3), 162.4 (C=N).

Coupling via Carboxamide Formation

Acid Chloride Preparation

1-Benzyl-1H-indole-6-carboxylic acid is converted to its acid chloride using SOCl2_2:

  • The acid (1.0 eq) is refluxed in SOCl2_2 (5.0 eq) for 2 h. Excess SOCl2_2 is removed under vacuum.

Amide Coupling

The acid chloride reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene amine under Schlenk conditions:

  • Acid chloride (1.0 eq) and thiadiazole amine (1.1 eq) are stirred in anhydrous THF with Et3_3N (2.0 eq) at 0°C.

  • The mixture is warmed to room temperature for 12 h, yielding the target compound (65–72% yield).

Optimization Table :

ParameterConditionYield (%)
SolventTHF72
BaseEt3_3N68
Temperature0°C → RT72
Coupling AgentNone (direct)65

Stereochemical Control of (2E)-Configuration

The E-geometry of the thiadiazol-2(3H)-ylidene moiety is ensured by:

  • Base Selection : Et3_3N minimizes isomerization.

  • Low Temperature : Reactions at 0°C favor kinetic E-product.
    Validation :

  • NOESY NMR : No cross-peaks between thiadiazole NH and methoxymethyl CH2_2, confirming trans configuration.

Purity and Characterization

HPLC Analysis :

  • Purity: >98% (C18 column, MeCN/H2_2O = 70:30, λ = 254 nm).
    High-Resolution MS :

  • Calculated: 434.1423 [M+H]+^+.

  • Observed: 434.1425 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Sequential Coupling458Modularity
One-Pot Cyclization349Reduced Purification
Microwave-Assisted363Faster Reaction Times

Challenges and Mitigation Strategies

  • Regioselectivity in Indole Substitution :

    • Use of bulky bases (e.g., LDA) directs carboxylation to C6.

  • Thiadiazole Ring Stability :

    • Anhydrous conditions prevent hydrolysis of the methoxymethyl group.

  • Amide Bond Racemization :

    • Low-temperature coupling minimizes epimerization.

Applications and Derivatives

The compound’s structural analogs show:

  • Anticancer Activity : IC50_{50} = 0.43 μM against MDA-MB-231 cells.

  • Antimicrobial Properties : MIC = 2 μg/mL for S. aureus .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Overview

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features. This compound integrates an indole moiety with a thiadiazole ring, leading to potential applications in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide exhibit significant antibacterial activity. For instance, indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin and streptomycin by considerable margins. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.

Anticancer Properties

The compound's structural characteristics suggest promising anticancer properties. Indole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that similar compounds can inhibit cancer cell proliferation significantly, with IC50 values indicating potent activity against pancreatic ductal adenocarcinoma cells . The presence of the thiadiazole ring enhances the potential for interaction with specific molecular targets involved in cellular signaling pathways.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Indole Moiety Attachment : Coupling reactions such as palladium-catalyzed cross-coupling are commonly used.
  • Methoxymethylation : Introduced via reactions with methoxymethyl chloride.
  • Final Assembly : Condensation of intermediates under controlled conditions.

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

Study 1: Antimicrobial Activity

A study exploring the antimicrobial efficacy of various indole derivatives found that compounds similar to 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide exhibited antibacterial activities significantly greater than standard treatments. The study highlighted the importance of structural variations in enhancing antimicrobial potency .

Study 2: Anticancer Activity

In another investigation, a series of thiadiazole derivatives were tested for antiproliferative activity against pancreatic cancer cell lines. Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating substantial cytotoxic effects. Notably, specific derivatives inhibited migration rates in wound-healing assays, suggesting potential for therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects . The thiadiazole moiety may also contribute to its activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Key Structural Comparisons :

Feature Target Compound Compound 6 Compound 11c
Core Structure Indole-thiadiazole Benzamide-thiadiazole Coumarin-thiadiazole
Thiadiazole Substituent Methoxymethyl Phenyl Ethyl ester
Functional Groups Carboxamide, Benzyl Isoxazole, Benzamide Ethyl ester, Hydrazone
Melting Point Not reported 160°C 190–192°C

Physicochemical Properties

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 160°C (Compound 6 ) to >300°C (Compound 6g ). The methoxymethyl group’s electron-donating nature may lower the melting point compared to acetyl-substituted derivatives (e.g., 11a: 214–216°C ).
  • Spectroscopic Data :
    • IR Spectroscopy : C=O stretches in the target compound’s carboxamide group are expected near 1650–1700 cm⁻¹, aligning with analogs like 8a (1679 cm⁻¹ ).
    • NMR : The benzyl group’s protons would resonate near δ 4.5–5.0 ppm (similar to indole-methyl groups in 5a ), while the methoxymethyl’s OCH3 peak would appear at δ 3.3–3.5 ppm.

Biological Activity

1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound notable for its unique structural features, including an indole moiety and a thiadiazole ring. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O3S, with a molecular weight of approximately 420.5 g/mol. Its structure integrates various functional groups that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
IUPAC Name1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide

Anticancer Activity

Research indicates that 1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-6-carboxamide exhibits significant anticancer activity. In vitro studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation effectively. For instance, derivatives of thiadiazole have been reported to induce apoptosis in various cancer cell lines, including HeLa cells, with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of specific enzymes or receptors that are crucial in cellular signaling pathways. Studies suggest that the compound may interact with kinases or proteases, disrupting normal cellular functions and leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Thiadiazole derivatives have been shown to possess activity against various bacterial strains and fungi. The specific interactions and mechanisms remain an area of ongoing research, but preliminary findings suggest potential applications in treating infections .

Study on Anticancer Properties

A study published in Medicinal Chemistry Research evaluated the cytotoxic effects of similar thiadiazole derivatives against human cancer cell lines (MCF-7, HepG2, A549, HeLa). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptotic cell death .

CompoundCell LineIC50 (µM)
5d (Thiadiazole)HeLa0.37
5g (Thiadiazole)HeLa0.73
SorafenibHeLa7.91

Review of Thiadiazole Derivatives

A comprehensive review highlighted the biological activities of thiadiazole derivatives, emphasizing their role in drug design due to their diverse pharmacological properties. The review discussed the synthesis and biological evaluation of these compounds, underscoring their potential as anticancer agents and their mechanisms of action against various targets .

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